An In-Depth Technical Guide to 2,4-Dibromo-6-(1-phenylethyl)aniline (CAS 869497-59-6)
An In-Depth Technical Guide to 2,4-Dibromo-6-(1-phenylethyl)aniline (CAS 869497-59-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dibromo-6-(1-phenylethyl)aniline, a substituted aniline of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates information from commercial suppliers with well-established principles of organic chemistry and data from the closely related analogue, 2,4-dibromoaniline. This approach provides a robust, albeit partially theoretical, framework for understanding its properties and potential applications.
Introduction and Chemical Identity
2,4-Dibromo-6-(1-phenylethyl)aniline is a polyhalogenated aromatic amine. Its structure is characterized by an aniline core, substituted with two bromine atoms at the ortho and para positions relative to the amino group, and a bulky 1-phenylethyl group at the other ortho position. This unique substitution pattern suggests its potential as a complex building block in the synthesis of novel organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of bromine atoms provides reactive handles for cross-coupling reactions, while the chiral phenylethyl group can introduce stereospecificity.
Below is a visualization of the chemical structure of 2,4-Dibromo-6-(1-phenylethyl)aniline.
Caption: Chemical structure of 2,4-Dibromo-6-(1-phenylethyl)aniline.
Physicochemical Properties
| Property | Value (2,4-Dibromo-6-(1-phenylethyl)aniline) | Value (2,4-Dibromoaniline - Analogue) | Source |
| CAS Number | 869497-59-6 | 615-57-6 | [1] |
| Molecular Formula | C14H13Br2N | C6H5Br2N | [1] |
| Molecular Weight | 355.07 g/mol | 250.92 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Pale white crystals | [2] |
| Melting Point | Not available | 78-82 °C | [2][3] |
| Boiling Point | Not available | 264.8±20.0 °C at 760 mmHg | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Insoluble in water, soluble in organic solvents. | General chemical knowledge |
Synthesis and Characterization
A plausible synthetic route to 2,4-Dibromo-6-(1-phenylethyl)aniline would involve the direct bromination of 2-(1-phenylethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[4] The presence of the bulky 1-phenylethyl group at one ortho position would sterically hinder substitution at that site, favoring bromination at the vacant ortho (position 6) and para (position 4) positions. However, due to the strong activating nature of the amino group, di-substitution is highly probable.
An alternative approach could be the palladium-catalyzed cross-coupling of 2,4-dibromoaniline with a suitable phenylethyl Grignard or organozinc reagent, although regioselectivity could be a challenge.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 2,4-Dibromo-6-(1-phenylethyl)aniline.
Characterization:
The successful synthesis of this compound would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons, the methine and methyl protons of the phenylethyl group, and the amine protons. The integration and splitting patterns would confirm the substitution pattern.
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¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the aromatic and aliphatic carbons in the molecule.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (355.07 g/mol ), with a characteristic isotopic pattern for a molecule containing two bromine atoms.
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Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.
Reactivity and Potential Applications
The reactivity of 2,4-Dibromo-6-(1-phenylethyl)aniline is dictated by its functional groups: the nucleophilic amino group, the electron-rich aromatic ring, and the reactive carbon-bromine bonds.
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Amino Group: The amine can act as a nucleophile or a base. It can be acylated, alkylated, or participate in the formation of amides and sulfonamides.
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Aromatic Ring: The bromine and amino substituents influence the reactivity of the aromatic ring in further electrophilic substitutions. The remaining unsubstituted position (position 5) is activated and could undergo further functionalization.
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Carbon-Bromine Bonds: The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at these positions, making this molecule a versatile intermediate for building more complex structures.
Given these reactive sites, 2,4-Dibromo-6-(1-phenylethyl)aniline is a promising scaffold for:
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Pharmaceutical Development: As an intermediate in the synthesis of novel bioactive molecules. The dibromoaniline motif is found in some pharmacologically active compounds.[2]
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Materials Science: As a monomer or building block for the synthesis of specialty polymers or organic electronic materials.
Safety and Handling
No specific safety data is available for 2,4-Dibromo-6-(1-phenylethyl)aniline. Therefore, it should be handled with the utmost care, assuming it is hazardous. The safety precautions for the closely related 2,4-dibromoaniline should be followed.
Hazard Statements (based on 2,4-dibromoaniline):
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
In case of exposure, seek immediate medical attention. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6]
Conclusion
2,4-Dibromo-6-(1-phenylethyl)aniline is a specialty chemical with significant potential as a building block in synthetic organic chemistry. While direct experimental data is scarce, a combination of theoretical knowledge and data from analogous compounds provides a solid foundation for its synthesis, characterization, and safe handling. Further research into this molecule is warranted to fully explore its properties and unlock its potential in the development of new pharmaceuticals and advanced materials.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]
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Google APIs. (n.d.). Exp 7. Aim: 2,4,6 tribromo aniline. Retrieved from [Link]
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Chemlyte Solutions. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]
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Chemsrc. (2025, August 26). 2,4-Dibromoaniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dibromoaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Aniline. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dibromoaniline. Retrieved from [Link]
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Testbook. (2024, April 10). Aniline Bromine Water Reaction: Product 2,4,6-Tribromoaniline. Retrieved from [Link]
Sources
- 1. 869497-59-6|2,4-Dibromo-6-(1-phenylethyl)aniline|BLDpharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsrc [chemsrc.com]
- 4. Aniline Bromine Water Reaction: Product 2,4,6-Tribromoaniline [prepp.in]
- 5. 2,4-Dibromoaniline | 615-57-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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